Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Overview
Description
Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a compound of significant interest in the field of organic chemistry. It is known for its unique structural features, including a cyclopropane ring and a vinyl group, which contribute to its reactivity and potential applications. This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals, especially those targeting viral infections such as hepatitis C.
Mechanism of Action
Target of Action
Ethyl 1-amino-2-vinylcyclopropanecarboxylate, also known as ETHYL 1-AMINO-2-ETHENYLCYCLOPROPANE-1-CARBOXYLATE, is a key intermediate for anti-hepatitis C virus drugs . The primary target of this compound is the hepatitis C virus.
Mode of Action
It is known that it plays a crucial role in the synthesis of potent hcv ns3 protease inhibitors .
Biochemical Pathways
The compound is synthesized through a process of enzymatic desymmetrization of a malonate diester derivative . This process involves the use of an engineered esterase from Bacillus subtilis .
Pharmacokinetics
The compound is produced through a robust and chromatography-free sequence, suggesting it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the hepatitis C virus. It is a key intermediate in the production of drugs that have shown significant efficacy against this virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic desymmetrization process used in its synthesis is sensitive to conditions such as temperature and pH
Biochemical Analysis
Biochemical Properties
Ethyl 1-amino-2-vinylcyclopropanecarboxylate plays a crucial role in various biochemical reactions. It interacts with enzymes such as esterase from Bacillus subtilis, which is used in the desymmetrization of malonate diester derivatives to produce enantiomerically pure compounds . The interaction with this enzyme is highly enantioselective, with the enzyme showing more than 90% enantiomeric excess. This interaction is essential for the efficient production of the compound in its desired enantiomeric form .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways and gene expression, particularly in the context of its role as an intermediate in the synthesis of antiviral drugs. These drugs target the hepatitis C virus, and the compound’s presence is crucial for the inhibition of viral replication . The compound’s impact on cellular metabolism is also significant, as it can alter the metabolic flux and levels of specific metabolites involved in viral replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with viral proteases. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the replication of the hepatitis C virus . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the catalytic activity of the protease . Additionally, the compound can induce changes in gene expression, further contributing to its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of antiviral activity . These effects include prolonged inhibition of viral replication and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects can be observed, including liver damage and alterations in normal cellular function . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to antiviral activity. The compound interacts with enzymes such as viral proteases and host cell enzymes involved in drug metabolism . These interactions can affect the metabolic flux and levels of metabolites critical for viral replication and cellular function . The compound’s role in these pathways is essential for its efficacy as an antiviral agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as infected cells, where it can exert its antiviral effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action . The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves asymmetric synthesis techniques to ensure high enantioselectivity. One common method involves the desymmetrization of a malonate diester derivative using engineered esterase from Bacillus subtilis . This process includes the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to the monoester intermediate, which is then further processed to obtain the desired compound .
Another advanced method involves the alkylation and cyclization of a newly designed axially chiral nickel (II) complex of glycine Schiff base . This method provides excellent yields and diastereoselectivity, making it suitable for practical synthesis on a larger scale .
Industrial Production Methods
For industrial-scale production, the enzymatic desymmetrization method is preferred due to its efficiency and scalability. The use of engineered esterase allows for high enantioselectivity and the production of the compound in large quantities . This method has been optimized to achieve high enantiopurity and yield, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated cyclopropane derivatives.
Substitution: Various substituted amino and ester derivatives.
Scientific Research Applications
Ethyl 1-amino-2-vinylcyclopropanecarboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 1-amino-2-vinylcyclopropanecarboxylate can be compared with other similar compounds, such as:
1-amino-2-vinylcyclopropanecarboxylic acid: This compound lacks the ethyl ester group, which can affect its reactivity and solubility.
1-amino-2-vinylcyclopropanecarboxamide: The amide group provides different hydrogen-bonding capabilities compared to the ester group.
1-amino-2-vinylcyclopropanecarboxylate methyl ester: The methyl ester variant has different steric and electronic properties compared to the ethyl ester.
Properties
IUPAC Name |
ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXCTLFPNBZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622324 | |
Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787548-29-2 | |
Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 1-amino-2-vinylcyclopropanecarboxylate in organic synthesis?
A1: this compound serves as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a cyclopropane ring with amino and vinyl substituents, makes it a versatile building block for pharmaceuticals and other complex molecules. The research paper highlights a novel approach to synthesizing this compound with high enantiomeric purity, which is crucial for controlling the biological activity of the final product. []
Q2: How does the research paper advance the synthesis of this compound?
A2: The research focuses on an asymmetric synthesis strategy using an engineered esterase enzyme from Bacillus subtilis. [] This enzymatic desymmetrization approach offers several advantages over traditional chemical methods:
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